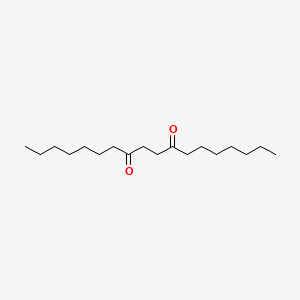

Octadecane-8,11-dione

Description

Octadecane-8,11-dione (C₁₈H₃₄O₂) is an aliphatic diketone characterized by an 18-carbon chain with ketone groups at positions 8 and 11.

Properties

CAS No. |

65378-70-3 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadecane-8,11-dione |

InChI |

InChI=1S/C18H34O2/c1-3-5-7-9-11-13-17(19)15-16-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

ZQLQYQXUQVENIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CCC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecane-8,11-dione can be achieved through several methods. One common approach involves the oxidation of octadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds through the formation of intermediate alcohols, which are further oxidized to yield the diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the oxidation of octadecane under controlled conditions. Additionally, continuous flow reactors may be utilized to optimize reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Octadecane-8,11-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction of the diketone can yield corresponding alcohols.

Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in the presence of suitable solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecane-8,11-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biological systems and metabolic pathways.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism by which Octadecane-8,11-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Octadecane-8,11-dione and Analogs

¹Exact formula varies by substitution (e.g., benzoxantene derivatives in ).

Key Observations:

- Backbone Flexibility: this compound’s linear aliphatic chain contrasts with rigid aromatic or steroidal backbones in analogs like benzoxantene-6,11-dione or lanostane triterpenoids . This flexibility may enhance membrane permeability but reduce target specificity.

- However, it remains less polar than oxygenated analogs like dibenzoxepin derivatives .

Table 2: Antiproliferative and Bioactivity Profiles

Key Observations:

- Mechanistic Diversity : Benzoacridine-5,6-dione derivatives exhibit potent antiproliferative activity (IC₅₀ 5.4–47.99 μM) via DNA intercalation or topoisomerase inhibition , whereas dibenzoxepin-6,11-dione lacks cytotoxicity despite structural similarities . This highlights the critical role of aromaticity and planar structures in DNA-targeted activity.

- This compound Hypotheses : Its aliphatic diketone structure may limit direct DNA interaction but could modulate lipid-rich environments (e.g., cell membranes) or enzyme active sites requiring hydrophobic substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.